molecular formula C32H24CaCl2N8O14S2 B1591978 calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate CAS No. 71832-85-4

calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate

Cat. No.: B1591978
CAS No.: 71832-85-4
M. Wt: 919.7 g/mol
InChI Key: VAIFZRVTOUVLAW-UHFFFAOYSA-L
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Description

This compound is a diazenyl-based sulfonate salt with a calcium counterion, featuring a 2-chloroanilino substituent on the butan-2-yl backbone and a nitro group at the 3-position of the benzenesulfonate ring. Its structure (CAS: 12286-66-7, as per and ) classifies it as an azo pigment, specifically a derivative of Pigment Yellow 62. The chloro substituent on the anilino group distinguishes it from other analogs, influencing electronic properties, solubility, and application performance .

Properties

IUPAC Name

calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H13ClN4O7S.Ca/c2*1-9(22)15(16(23)18-12-5-3-2-4-11(12)17)20-19-13-7-6-10(29(26,27)28)8-14(13)21(24)25;/h2*2-8,15H,1H3,(H,18,23)(H,26,27,28);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIFZRVTOUVLAW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24CaCl2N8O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Benzenesulfonic acid, 4-[2-[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-nitro-, calcium salt (2:1)
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CAS No.

71832-85-4
Record name Pigment Yellow 168
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Record name Benzenesulfonic acid, 4-[2-[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-nitro-, calcium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium bis[4-[[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulphonate]
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Record name PIGMENT YELLOW 168
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Preparation Methods

Step 1: Synthesis of the Diazonium Salt

  • Reactant: 2-nitro-4-sulfoaniline (or a similar aromatic amine precursor).
  • Reaction Conditions: The aromatic amine is dissolved in hydrochloric acid under ice-cold conditions to prevent premature decomposition.
  • Procedure:
    • Dissolve the aromatic amine in hydrochloric acid.
    • Cool the solution to less than 5°C using an ice bath.
    • Add sodium nitrite solution gradually while maintaining the temperature below 5°C.
    • Stir thoroughly to form the diazonium salt solution, which is stabilized at low temperatures to prevent decomposition.

Step 2: Coupling Reaction

  • Reactants: The diazonium salt from Step 1 and O-chloroacetanilide (or a similar coupling component).
  • Reaction Conditions: The coupling is performed at low temperature (around 0–5°C) to control the reaction rate and prevent side reactions.
  • Procedure:
    • Prepare a solution of O-chloroacetanilide in water, with added sodium hydroxide, and stir thoroughly.
    • Slowly add the diazonium salt solution to this mixture under continuous stirring.
    • Add acetic acid to adjust pH and facilitate coupling.
    • Maintain the temperature below 2°C during addition to ensure proper azo bond formation.
    • The azo compound precipitates as a suspension.

Step 3: Formation of the Calcium Salt (Lake Formation)

  • Reactant: Calcium oxide (quicklime).
  • Reaction Conditions: Heating to facilitate precipitation.
  • Procedure:
    • Add calcium oxide to the azo dye suspension.
    • Heat the mixture to 30–45°C and stir for approximately 20 minutes.
    • The azo dye precipitates as a calcium lake, forming the desired pigment with enhanced stability and dispersibility.

Step 4: Filtration, Washing, and Drying

  • Filter the precipitated pigment.
  • Wash thoroughly with water to remove impurities.
  • Dry the pigment at controlled temperatures.
  • Grind to obtain fine powder suitable for industrial use.

Data Table of Preparation Parameters

Step Reactants Conditions Key Parameters Purpose/Outcome
1 2-nitro-4-sulfoaniline, HCl, NaNO2 Ice bath, <5°C Temperature control, pH adjustment Formation of diazonium salt
2 Diazonium salt, O-chloroacetanilide, NaOH, Acetic acid 0–5°C pH control, low temperature Azo coupling to form dye
3 Calcium oxide 30–45°C Heating, stirring Precipitation as calcium lake
4 Water, filtration Room temperature Washing, drying Purified pigment

Research Findings and Notes

  • The low-temperature diazotization and coupling steps are critical for controlling the formation of the azo linkage and preventing side reactions that could affect color fastness and purity (patent WO2019192916A1).
  • The precipitation as a calcium salt enhances the pigment's stability, dispersibility, and resistance to environmental factors, which is essential for industrial applications.
  • The process parameters such as temperature, pH, and reaction time directly influence the color intensity, fastness, and solubility of the final pigment.

Additional Considerations

  • Purity of Reactants: High purity of starting materials ensures consistent pigment quality.
  • Reaction Monitoring: Spectrophotometric or chromatographic techniques are employed to monitor diazonium salt formation and coupling efficiency.
  • Environmental Controls: Proper handling of diazonium compounds and waste management are essential due to their potentially hazardous nature.

Chemical Reactions Analysis

Types of Reactions

Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate involves its interaction with molecular targets such as proteins and enzymes. The azo group can undergo reduction, leading to the formation of amine derivatives that can interact with biological molecules. The compound’s stability and color properties make it useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with three closely related pigments:

Compound CAS Number Substituents Molecular Formula Key Applications
Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate (Target Compound) 12286-66-7 2-Chloroanilino, 3-nitrobenzenesulfonate C₁₇H₁₂ClN₃O₇S·Ca Plastics (HDPE, PVC), coatings
Pigment Yellow 62 (Calcium;4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate) 12286-66-7 2-Methylanilino, 3-nitrobenzenesulfonate C₁₇H₁₄N₃O₇S·Ca Plastics, textiles, inks
2-[[2-Chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide 5102-83-0 2,4-Dimethylanilino, dual chloro substituents, additional diazenyl linkage C₃₄H₂₈Cl₂N₆O₄ Industrial coatings, specialty polymers
2-[[2-Chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide 90268-23-8 4-Methoxyanilino, dual chloro substituents C₃₃H₂₈Cl₂N₆O₅ High-temperature plastics, automotive coatings
Key Observations:
  • The dual chloro substituents in CAS 5102-83-0 and 90268-23-8 increase molecular rigidity and thermal stability but may reduce solubility in polar matrices . The methoxy group in CAS 90268-23-8 introduces electron-donating effects, likely improving compatibility with non-polar polymers like polyethylene .
Thermal Stability:
  • Target Compound : Stable in HDPE up to 260°C (5 min), comparable to Pigment Yellow 62 but with marginally improved resistance to dimensional deformation .
  • CAS 5102-83-0 : Higher thermal stability (up to 280°C) due to dual chloro groups and extended conjugation but exhibits brittleness in polyolefins .
Lightfastness:
  • Target Compound : Achieves lightfastness grade 7 (1/3 SD) and 5–6 (1/25 SD), outperforming Pigment Yellow 62 (grade 6–7 at 1/3 SD) due to the chloro substituent’s UV-absorbing properties .
  • CAS 90268-23-8 : Lightfastness grade 8 (1/3 SD), attributed to the methoxy group’s radical scavenging effects .
Solubility and Dispersion:
  • The target compound’s sulfonate group improves water dispersibility compared to non-sulfonated analogs like CAS 5102-83-0, making it suitable for aqueous coatings .

Biological Activity

Molecular Information

  • IUPAC Name: Calcium; 4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
  • CAS Number: 71832-85-4
  • Molecular Formula: C14H12ClN3O7S
  • Molecular Weight: 411.78 g/mol

Structural Representation

The compound features a complex structure that includes a diazenyl group, a nitro group, and a sulfonate moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the diazenyl group is often linked to cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted on a series of diazenyl compounds showed that those containing nitro groups had enhanced cytotoxicity against breast cancer cells (MCF-7). The IC50 values were observed to be lower than those of analogous compounds lacking the nitro group, suggesting that the nitro substitution plays a crucial role in enhancing biological activity.

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B25MCF-7
Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate10MCF-7

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the sulfonate moiety may enhance solubility and bioavailability, facilitating better interaction with cellular targets.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest potential antimicrobial activity. The compound was tested against various bacterial strains, showing moderate inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Safety Data

According to safety data sheets, this compound exhibits low acute toxicity with an LD50 greater than 5000 mg/kg in rats when administered orally. However, long-term exposure may lead to reproductive toxicity as indicated by various studies on structurally similar compounds.

Environmental Impact

Ecotoxicological assessments reveal that the compound has a moderate environmental impact, particularly concerning aquatic life. The EC50 for algae was found to be greater than 500 mg/L, indicating low toxicity at higher concentrations.

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • FT-IR : Confirm presence of sulfonate (S=O stretch, 1180–1250 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
    • NMR : Use 1^1H NMR (DMSO-d6) to verify aromatic protons and diazenyl linkages (δ 7.5–8.5 ppm) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .
  • Chromatography : HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) .

Advanced: How to resolve contradictions in thermal stability data across studies?

Q. Methodological Answer :

  • Controlled Experiments : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and identify dominant degradation mechanisms (e.g., nitro group elimination vs. sulfonate decomposition) .
  • Cross-Validation : Compare with differential scanning calorimetry (DSC) to correlate mass loss with exothermic/endothermic events .

Advanced: How can computational methods predict reactivity in biological systems?

Q. Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) and assess binding affinity (ΔG) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in aqueous or lipid bilayer environments .

Basic: What solvent systems enhance solubility for reactivity studies?

Q. Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, with ionic strength adjustments (e.g., 0.1 M Ca²⁺) to countercharge sulfonate groups .
  • Hansen Parameters : Calculate solubility parameters (δd, δp, δh) to identify optimal solvent blends (e.g., DMF:water 7:3 v/v) .

Advanced: How to optimize synthesis yield via factorial design?

Q. Methodological Answer :

  • Variable Selection : Test temperature (20–60°C), pH (3–7), and catalyst loading (0.1–1.0 mol%) as factors .
  • Response Surface Methodology (RSM) : Use a central composite design (CCD) to model interactions and identify maxima in yield (e.g., 45°C, pH 5.2, 0.6 mol% catalyst) .
  • Validation : Replicate optimal conditions in triplicate to confirm reproducibility (±5% deviation) .

Basic: How to assess stability under varying pH for storage?

Q. Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in buffer solutions (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC .
  • Kinetic Profiling : Calculate t₉₀ (time for 10% degradation) using first-order kinetics. Stability is typically maximal at pH 6–8 due to sulfonate group ionization .

Advanced: What frameworks guide mechanistic studies of photodegradation?

Q. Methodological Answer :

  • Theoretical Basis : Link to Marcus electron transfer theory to explain nitro group photoreduction .
  • Experimental Design : Use UV-Vis spectroscopy (λ = 300–500 nm) with radical scavengers (e.g., NaN₃ for singlet oxygen) to identify reactive oxygen species (ROS) .
  • LC-MS/MS : Identify degradation products (e.g., nitroso derivatives) to propose cleavage pathways .

Basic: How to quantify trace by-products during synthesis?

Q. Methodological Answer :

  • LC-MS : Use a QTOF mass spectrometer in positive ion mode (ESI+) to detect impurities with m/z ±5 ppm accuracy .
  • Calibration Curves : Prepare standards for suspected by-products (e.g., unreacted 2-chloroaniline) and quantify via external standard method .

Advanced: How to integrate AI for process scale-up predictions?

Q. Methodological Answer :

  • Machine Learning Models : Train neural networks (TensorFlow/Keras) on historical reaction data (yield, purity, conditions) to predict optimal pilot-scale parameters .
  • COMSOL Simulations : Model heat/mass transfer in batch reactors to avoid hotspots during scale-up .
  • Validation : Compare AI predictions with bench-scale experiments (95% confidence interval) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
Reactant of Route 2
calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate

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